molecular formula C28H50NO7P B12929775 [(2R)-2-hydroxy-3-[(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

[(2R)-2-hydroxy-3-[(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B12929775
M. Wt: 543.7 g/mol
InChI Key: GOMVPVRDBLLHQC-VEJNOCSESA-N
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Description

[(2R)-2-hydroxy-3-[(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with significant biochemical and industrial relevance. This compound is a derivative of phosphatidylcholine, a class of phospholipids that are major components of biological membranes. The structure includes a glycerol backbone, a phosphate group, and a long-chain polyunsaturated fatty acid, making it an essential molecule in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-2-hydroxy-3-[(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerol with icosapentaenoic acid, followed by the phosphorylation of the resulting diacylglycerol. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification. The phosphorylation step is usually carried out using phosphorus oxychloride or phosphoric acid under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification and phosphorylation processes. The use of continuous flow reactors and automated control systems ensures high yield and purity. The raw materials, including glycerol and icosapentaenoic acid, are sourced from natural oils and fats, making the process sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

[(2R)-2-hydroxy-3-[(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted phospholipid derivatives, which have distinct biochemical properties and applications .

Scientific Research Applications

[(2R)-2-hydroxy-3-[(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by integrating into biological membranes and modulating their fluidity and permeability. It interacts with various membrane proteins and receptors, influencing cellular signaling pathways. The polyunsaturated fatty acid chain is involved in the production of eicosanoids, which are signaling molecules that regulate inflammation and immune responses .

Comparison with Similar Compounds

[(2R)-2-hydroxy-3-[(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific fatty acid composition and functional groups. Similar compounds include:

    Lysophosphatidylcholine (LPC): Lacks one fatty acid chain, making it more soluble and less stable in membranes.

    Phosphatidylethanolamine (PE): Contains an ethanolamine group instead of choline, leading to different biochemical properties.

    Phosphatidylserine (PS): Has a serine group, which is involved in apoptosis signaling.

Properties

Molecular Formula

C28H50NO7P

Molecular Weight

543.7 g/mol

IUPAC Name

[(2R)-2-hydroxy-3-[(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C28H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(31)34-25-27(30)26-36-37(32,33)35-24-23-29(2,3)4/h6-7,9-10,12-13,15-16,27,30H,5,8,11,14,17-26H2,1-4H3/b7-6-,10-9-,13-12-,16-15-/t27-/m1/s1

InChI Key

GOMVPVRDBLLHQC-VEJNOCSESA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O

Canonical SMILES

CCC=CCC=CCC=CCC=CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O

physical_description

Solid

Origin of Product

United States

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